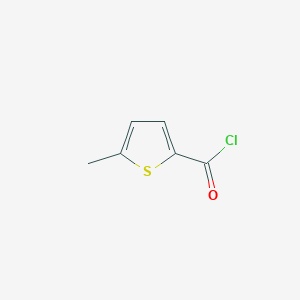

5-Methylthiophene-2-carbonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methylthiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClOS/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCGIWVUKCNCAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375015 | |

| Record name | 5-methylthiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31555-59-6 | |

| Record name | 5-methylthiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methylthiophene-2-carbonyl chloride, 98% | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Versatile Heterocyclic Intermediate

An In-depth Technical Guide to 5-Methylthiophene-2-carbonyl chloride: Properties, Synthesis, and Applications

This compound, identified by its CAS Number 31555-59-6 , is a highly reactive and versatile intermediate that holds a significant position in the landscape of modern organic synthesis.[1][2][3] Its structure, which combines the aromatic thiophene ring with a reactive acyl chloride functional group, makes it a prized building block for introducing the 5-methylthiophene-2-carboxamide moiety into more complex molecular architectures. For researchers and professionals in drug development and materials science, this compound is not merely a reagent but a key enabler for innovation, providing a reliable pathway to novel pharmaceuticals, agrochemicals, and functional materials.[1] This guide, written from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview, blending established data with practical insights into its synthesis, handling, and application.

Core Physicochemical and Structural Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective and safe utilization in any experimental design. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 31555-59-6 | [1][2][4] |

| Molecular Formula | C₆H₅ClOS | [1][5] |

| Molecular Weight | 160.62 g/mol | [1][5] |

| Density | 1.32 g/cm³ | [6] |

| Boiling Point | 230.8 °C at 760 mmHg | [6] |

| 73-74 °C at high vacuum | [5] | |

| Flash Point | 93.4 °C | [6] |

| Purity (Typical) | ≥95% | [1] |

| MDL Number | MFCD00130092 | [1] |

The compound's density being significantly higher than water and its high boiling point at atmospheric pressure are critical data points for reaction setup and purification procedures, such as distillation.

Synthesis Protocol: From Carboxylic Acid to Acyl Chloride

The most direct and industrially relevant synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 5-Methyl-2-thiophenecarboxylic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

Causality in Experimental Design:

The choice of thionyl chloride is strategic; its reaction with the carboxylic acid is thermodynamically favorable. Using an excess of thionyl chloride (e.g., 3 equivalents) ensures the reaction goes to completion and also allows it to serve as the solvent, eliminating the need for additional organic solvents that would require removal later. The reflux condition provides the necessary activation energy for the reaction to proceed at a practical rate. A key consideration is the absolute exclusion of moisture, as water will rapidly hydrolyze both the thionyl chloride reagent and the acyl chloride product back to the starting carboxylic acid, drastically reducing the yield.

Diagram of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Laboratory Protocol

-

Apparatus Preparation: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a nitrogen inlet.

-

Reagent Charging: In a stream of dry nitrogen, charge the flask with 5-methyl-2-thiophene carboxylic acid (e.g., 0.352 moles).[5]

-

Chlorination: Carefully add freshly distilled thionyl chloride (e.g., 1.055 moles, 3 equivalents) to the flask.[5]

-

Reaction: Heat the reaction mixture to reflux and maintain for approximately 7 hours. The reaction progress can be monitored by taking small aliquots and quenching them with methanol to form the methyl ester, which can be analyzed by GC or TLC.[5]

-

Isolation: After cooling the mixture to room temperature, distill off the excess thionyl chloride under reduced pressure (water aspirator).[5]

-

Purification: The resulting crude residue is then purified by distillation under high vacuum to yield the final product.[5]

Chemical Reactivity and Mechanistic Considerations

As an acyl chloride, the compound's reactivity is dominated by the electrophilic nature of the carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles. This reactivity is the cornerstone of its utility.

-

Reaction with Amines: It reacts exothermically with primary and secondary amines to form highly stable N-substituted-5-methylthiophene-2-carboxamides. This is one of its most common applications in pharmaceutical synthesis. The reaction generates HCl as a byproduct, which must be scavenged by a non-nucleophilic base (e.g., triethylamine, pyridine) to prevent protonation of the starting amine.

-

Reaction with Alcohols: In the presence of a base, it reacts with alcohols to form the corresponding esters.[1]

-

Hydrolysis: The compound reacts violently with water, hydrolyzing back to 5-methyl-2-thiophenecarboxylic acid and releasing hydrogen chloride gas.[7] This underscores the critical need for anhydrous reaction conditions.

Diagram of Core Reactivity

Caption: Reactivity of this compound with nucleophiles.

Applications in Research and Drug Development

The utility of this compound spans multiple scientific domains, primarily driven by the biological significance of the thiophene scaffold.

-

Pharmaceutical Synthesis: This is the most prominent area of application. The compound serves as a key intermediate for synthesizing a range of biologically active molecules. Thiophene-containing compounds are known to exhibit diverse pharmacological activities, and this reagent provides a direct route to incorporate the desirable 5-methylthiophene moiety. It is used in the development of oncology drug intermediates and enzyme inhibitors.[1]

-

Agrochemicals: Similar to pharmaceuticals, the thiophene ring is present in various pesticides and herbicides. This acyl chloride is a building block for creating new agrochemical candidates.[1]

-

Materials Science: The electron-rich nature of the thiophene ring makes it a valuable component in organic electronic materials. This compound is used to synthesize functional monomers that can be polymerized to create conductive polymers and organic semiconductors for applications in sensors, organic light-emitting diodes (OLEDs), and photovoltaic cells.[1]

Safety, Handling, and Storage

The high reactivity of this compound necessitates stringent safety protocols. It is classified as a corrosive material.

| Hazard Class | GHS Statement | Source(s) |

| Skin Corrosion | H314: Causes severe skin burns and eye damage. | [7] |

| Eye Damage | H318: Causes serious eye damage. | [7] |

| Reactivity | Reacts violently with water. Contact with water liberates toxic gas (HCl). | [7] |

Self-Validating Handling Protocol:

A self-validating system for handling this reagent involves engineering controls, appropriate personal protective equipment (PPE), and procedural checks at every step.

Diagram of Safe Handling Workflow

Caption: Logical workflow for the safe handling of this compound.

Analytical Characterization Profile (Predicted)

While experimental spectra are best obtained on the specific lot in use, the following profile provides the expected spectroscopic signatures for this compound based on its structure and data from analogous compounds.

-

Infrared (IR) Spectroscopy: The most prominent feature will be a very strong, sharp absorption band for the carbonyl (C=O) stretch of the acyl chloride. This is expected to appear at a high frequency, typically in the range of 1770-1815 cm⁻¹ . The aromatic C-H and C=C stretching vibrations of the thiophene ring will appear in their usual regions (~3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively).

-

¹H NMR Spectroscopy: The proton NMR spectrum (in CDCl₃) is expected to show three distinct signals:

-

A singlet for the methyl (CH₃) protons, likely around δ 2.5-2.6 ppm .

-

Two doublets for the two aromatic protons on the thiophene ring. These protons are coupled to each other (a 3-bond coupling, J ≈ 3-5 Hz). The proton at position 3 (adjacent to the methyl group) would likely appear around δ 6.8-7.0 ppm , while the proton at position 4 (adjacent to the carbonyl group) would be further downfield due to the electron-withdrawing effect of the carbonyl group, likely around δ 7.6-7.8 ppm .

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by six signals:

-

The carbonyl carbon (C=O) will be significantly deshielded, appearing in the δ 160-165 ppm range.

-

The five carbons of the thiophene ring will appear in the aromatic region (δ 125-150 ppm ). The carbon attached to the carbonyl group (C2) and the carbon attached to the methyl group (C5) will be quaternary and may show weaker signals.

-

The methyl carbon (CH₃) will appear upfield, typically in the δ 15-20 ppm range.

-

Conclusion

This compound is a quintessential example of a high-value synthetic intermediate. Its predictable reactivity, established synthesis routes, and the proven utility of the thiophene scaffold make it an indispensable tool for chemists. However, its power as a reagent is matched by its hazardous nature. A disciplined, safety-first approach, grounded in a solid understanding of its chemical properties, is paramount. This guide serves as a foundational resource to empower researchers to harness the full synthetic potential of this compound safely and effectively, paving the way for the next generation of medicines and materials.

References

-

5-methyl-thiophene-2-carbonyl chloride. (2025, September 17). Chemsrc.com. [Link]

-

This compound. MySkinRecipes. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

This compound, 97%. Labchem. [Link]

-

5-Chlorothiophene-2-carbonyl Chloride | C5H2Cl2OS | CID 589223. PubChem. [Link]

-

A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 5-METHYL-THIOPHENE-2-CARBONYL CHLORIDE | 31555-59-6 [chemicalbook.com]

- 3. 5-METHYL-THIOPHENE-2-CARBONYL CHLORIDE CAS#: 31555-59-6 [chemicalbook.com]

- 4. This compound, 97% [labchem.co.za]

- 5. 5-METHYL-THIOPHENE-2-CARBONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 6. 5-METHYL-THIOPHENE-2-CARBONYL CHLORIDE Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 7. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Synthesis of 5-Methylthiophene-2-carbonyl chloride from 5-methyl-2-thiophenecarboxylic acid

An In-Depth Technical Guide for the

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylthiophene-2-carbonyl chloride is a pivotal building block in medicinal chemistry and materials science, serving as a reactive intermediate for the synthesis of a diverse range of derivatives, including amides and esters.[1] Its utility in constructing complex molecules for drug discovery programs and functional materials like conductive polymers makes a reliable synthetic protocol essential.[1] This guide provides a comprehensive, field-proven methodology for the synthesis of this compound from its corresponding carboxylic acid using thionyl chloride. We will delve into the mechanistic underpinnings of the transformation, present a detailed step-by-step experimental protocol, and address critical safety and purification considerations to ensure both high yield and purity.

Introduction: The Strategic Importance of Acyl Chloride Activation

In organic synthesis, carboxylic acids are generally stable and unreactive towards nucleophiles. The direct formation of amides or esters from a carboxylic acid is often thermodynamically unfavorable or kinetically slow, requiring harsh conditions. The conversion of the carboxylic acid's hydroxyl group into a better leaving group is therefore a cornerstone of synthetic strategy. Acyl chlorides represent one of the most activated forms of carboxylic acid derivatives, with the chloride ion being an excellent leaving group.[2] This heightened reactivity makes them exceptionally useful for a variety of nucleophilic acyl substitution reactions.[2][3]

This compound, in particular, is a valuable intermediate. The thiophene ring is a common scaffold in pharmaceuticals, and the ability to readily functionalize the 2-position via the highly reactive carbonyl chloride group allows for the efficient generation of compound libraries for screening and lead optimization.[1]

Synthetic Strategy: Chlorinating Agent Selection

Several reagents are capable of converting carboxylic acids to acyl chlorides, including phosphorus pentachloride (PCl₅), phosphorus trichloride (PCl₃), and oxalyl chloride.[4][5][6] However, thionyl chloride (SOCl₂) is frequently the reagent of choice for several practical reasons:

-

Gaseous Byproducts: The reaction between a carboxylic acid and thionyl chloride produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.[4][6] Both are gases at room temperature and can be easily removed from the reaction mixture, simplifying the purification process.[4][6]

-

Efficiency: Thionyl chloride is a highly effective chlorinating agent, often providing high yields of the desired acyl chloride.[2][7]

-

Cost-Effectiveness: It is a readily available and relatively inexpensive reagent.[8]

The overall reaction is as follows:

C₆H₆O₂S + SOCl₂ → C₆H₅ClOS + SO₂ + HCl

The Reaction Mechanism: A Stepwise Transformation

The conversion of 5-methyl-2-thiophenecarboxylic acid to its acyl chloride via thionyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the electrophilic sulfur atom of thionyl chloride.[3][9][10]

-

Intermediate Formation: This attack leads to the formation of a protonated chlorosulfite intermediate, which is highly reactive.[3][9]

-

Chloride Ion Elimination: The intermediate collapses, eliminating a chloride ion and forming a resonance-stabilized species.

-

Nucleophilic Acyl Substitution: The liberated chloride ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the protonated intermediate.[9][11]

-

Product Formation: A tetrahedral intermediate is formed, which subsequently collapses to yield the final this compound product, along with the gaseous byproducts SO₂ and HCl.[3]

The following diagram illustrates this mechanistic pathway.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound. Crucially, all operations must be performed in a certified fume hood due to the toxic and corrosive nature of thionyl chloride and the evolution of HCl gas. [12][13]

Materials and Reagents

| Reagent/Material | Molecular Wt. ( g/mol ) | Quantity | Moles (mmol) | Equiv. |

| 5-methyl-2-thiophenecarboxylic acid | 142.18 | 5.00 g | 35.16 | 1.0 |

| Thionyl chloride (SOCl₂) | 118.97 | 5.20 mL (7.53 g) | 63.30 | 1.8 |

| Toluene, anhydrous | - | 25 mL | - | - |

| Round-bottom flask, 100 mL | - | 1 | - | - |

| Reflux condenser with drying tube | - | 1 | - | - |

| Magnetic stirrer and stir bar | - | 1 | - | - |

| Heating mantle | - | 1 | - | - |

| Short-path distillation apparatus | - | 1 | - | - |

Experimental Workflow

The following diagram provides a high-level overview of the entire synthetic workflow, from setup to final product isolation.

Step-by-Step Procedure

-

Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of nitrogen or in a desiccator to prevent hydrolysis of the thionyl chloride and the product. Attach a drying tube (filled with CaCl₂ or Drierite) to the top of the condenser to protect the reaction from atmospheric moisture.

-

Reagent Addition: To the flask, add 5-methyl-2-thiophenecarboxylic acid (5.00 g) and anhydrous toluene (25 mL). Begin stirring to dissolve the solid. Cool the flask in an ice-water bath.

-

Thionyl Chloride Addition: Slowly add thionyl chloride (5.20 mL) to the stirred solution via a dropping funnel or syringe over 15-20 minutes. The addition is exothermic, and maintaining a low temperature helps to control the reaction rate.

-

Reaction: After the addition is complete, remove the ice bath and slowly heat the mixture to reflux (approximately 80-90°C). The reaction progress can be monitored by the evolution of SO₂ and HCl gas, which can be bubbled through a sodium hydroxide solution to neutralize them. Maintain the reflux for 2 hours or until gas evolution ceases.

-

Workup and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene by distillation at atmospheric pressure.

-

The remaining crude product is then purified by fractional distillation under reduced pressure.[14][15] This is the most effective method for separating the acyl chloride from non-volatile impurities.[6] The product, this compound, is a liquid.

-

-

Storage: The purified product is highly sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1]

Safety and Handling: A Non-Negotiable Priority

Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water.[13][16] Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., neoprene), a full-length lab coat, and tightly fitting safety goggles or a face shield.[12][17][18]

-

Ventilation: All manipulations involving thionyl chloride must be conducted within a certified chemical fume hood to avoid inhalation of its corrosive vapors.[13][18]

-

Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[16][18]

-

Quenching: Never quench thionyl chloride directly with water. Small residual amounts can be carefully and slowly added to a large volume of cold isopropanol or sodium bicarbonate solution to neutralize it.

-

Product Hazards: The product, this compound, is also corrosive and causes severe skin burns and eye damage.[19] Handle with the same level of care as the starting reagents.

Conclusion

The conversion of 5-methyl-2-thiophenecarboxylic acid to this compound using thionyl chloride is a robust and efficient transformation critical for synthetic chemistry. By understanding the underlying mechanism, carefully selecting reagents, and adhering strictly to the detailed experimental and safety protocols outlined in this guide, researchers can reliably produce this valuable intermediate in high yield and purity. This foundational reaction opens the door to a vast array of subsequent functionalizations, empowering innovation in drug development and materials science.

References

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

-

Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. [Link]

-

New Jersey Department of Health. Hazard Summary: Thionyl Chloride. [Link]

-

Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

-

Chemguide. Converting carboxylic acids into acyl (acid) chlorides. [Link]

-

Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]

-

JoVE. (2025, May 22). Video: Carboxylic Acids to Acid Chlorides. [Link]

-

StudySmarter. Solved: What reagent is used to convert a carboxylic acid into the corresponding chloride?[Link]

-

Bionium. Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET. [Link]

-

Lanxess. Thionyl chloride Product Safety Assessment. [Link]

-

The Organic Chemistry Tutor. (2021, February 13). Carboxylic Acid to Acyl Chloride Mechanism. YouTube. [Link]

-

MySkinRecipes. This compound. [Link]

- Google Patents. US6727384B1 - Method for purifying acid chlorides.

-

Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. [Link]

-

Chemguide. Preparation of acyl chlorides (acid chlorides). [Link]

-

LookChem. General procedures for the purification of Acid chlorides. [Link]

-

ACS Publications. (2024, March 25). A New Process To Prepare Thiophene-2-Carbonyl Chloride. [Link]

-

PubChem. 5-Methyl-2-thiophenecarboxaldehyde. [Link]

-

Next Peptide. This compound. [Link]

-

Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. [Link]

- Google Patents. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.

-

Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Video: Carboxylic Acids to Acid Chlorides [jove.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. m.youtube.com [m.youtube.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. atlas.org [atlas.org]

- 8. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 12. westliberty.edu [westliberty.edu]

- 13. lanxess.com [lanxess.com]

- 14. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]

- 15. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]

- 16. nj.gov [nj.gov]

- 17. bionium.miami.edu [bionium.miami.edu]

- 18. actylislab.com [actylislab.com]

- 19. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to 5-Methylthiophene-2-carbonyl chloride

Prepared by: Gemini, Senior Application Scientist

Executive Summary & Physicochemical Profile

5-Methylthiophene-2-carbonyl chloride is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the development of pharmaceuticals and advanced materials.[1] Its utility stems from the dual reactivity of the electron-rich 5-methylthiophene ring and the highly electrophilic acyl chloride group. This guide provides an in-depth analysis of its core physical properties, reactivity, handling protocols, and applications, designed for researchers and drug development professionals. Understanding these characteristics is paramount for its effective and safe utilization in experimental workflows.

The compound is a corrosive liquid that reacts violently with water and is moisture-sensitive.[2][3] Proper handling under inert atmosphere and storage in a dry, cool, and well-ventilated place are crucial for maintaining its integrity.[2]

Core Compound Information

| Identifier | Value | Source |

| CAS Number | 31555-59-6 | [4][5] |

| Molecular Formula | C₆H₅ClOS | [1][4] |

| Molecular Weight | 160.62 g/mol | [1][4] |

| Purity | Typically ≥ 97% | [2][5] |

dot

Caption: 2D Structure of this compound

Detailed Physicochemical Data

The physical properties of this compound dictate its handling, reaction conditions, and purification methods. As an application scientist, I emphasize that while commercial suppliers provide useful data, these values should be considered typical, as purity can influence them.

| Property | Value | Notes & Experimental Context |

| Boiling Point | 230.8°C at 760 mmHg | This high boiling point suggests that vacuum distillation is the preferred method for purification to prevent thermal decomposition, which can occur at elevated temperatures.[4] |

| Density | 1.32 g/cm³ | The density is significantly higher than water. In biphasic reactions or aqueous workups, it will constitute the lower organic layer.[4] |

| Flash Point | 93.4°C | While not highly flammable, this flash point requires that the compound be kept away from open flames and sparks, especially during heating or distillation.[4] |

| Melting Point | N/A | The compound exists as a liquid at room temperature.[4] |

| Solubility | Insoluble in water | Reacts violently with water. Soluble in common organic solvents like chloroform and slightly soluble in methanol.[6] |

| Refractive Index | ~1.581 (for the 4-methyl isomer) | This value is useful for a quick, non-destructive identity and purity check of the liquid material. Note: Data is for a closely related isomer and should be used as an approximation.[7] |

Spectroscopic & Analytical Characterization

For a researcher, confirming the identity and purity of a starting material is a non-negotiable step. The following sections outline the expected spectroscopic signatures for this compound.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show two distinct signals for the aromatic protons on the thiophene ring and a singlet for the methyl protons. The aromatic protons will appear as doublets due to coupling.

-

¹³C NMR (Carbon NMR): The carbon spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule, including the carbonyl carbon which will be significantly downfield.

-

IR (Infrared) Spectroscopy: A strong absorption band characteristic of the C=O stretch in an acyl chloride is expected around 1750-1800 cm⁻¹. Other peaks will correspond to the C-H and C=C bonds of the thiophene ring and methyl group.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (160.62 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be a key diagnostic feature.

Reactivity, Handling, and Storage

The high reactivity of the acyl chloride functional group is the cornerstone of this molecule's utility in synthesis.[1] However, this reactivity also necessitates stringent handling and storage protocols.

Core Reactivity

The primary reaction is nucleophilic acyl substitution . The carbonyl carbon is highly electrophilic and readily attacked by nucleophiles such as amines, alcohols, and carbanions to form amides, esters, and ketones, respectively. This makes it a valuable reagent for introducing the 5-methylthiophene moiety into larger, more complex molecules, a common strategy in drug discovery programs.[1]

dot

Caption: Primary Reactivity Pathway

Safety & Handling Protocol

This compound is classified as corrosive and causes severe skin burns and eye damage. [2][3][8] It reacts violently with water, liberating toxic hydrogen chloride gas.[2][3] All manipulations must be conducted with extreme care.

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.[2]

-

Dispensing: Use a syringe or cannula under an inert atmosphere (e.g., nitrogen or argon) to transfer the liquid. This prevents exposure to atmospheric moisture, which would hydrolyze the compound to the corresponding carboxylic acid and generate HCl gas.

-

Spill Management: In case of a spill, do not use water.[2] Cover with a dry, inert absorbent material like sand or vermiculite. Collect the material into a sealed container for hazardous waste disposal.

-

First Aid:

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

-

Storage

To ensure long-term stability and prevent degradation, store the compound under the following conditions:

-

Temperature: 2-8°C is recommended for long-term storage.[1][7]

-

Atmosphere: Store under an inert gas (nitrogen or argon) to prevent contact with moisture.[1]

-

Container: Use a tightly sealed, corrosion-resistant container.

-

Location: Keep in a dry, cool, well-ventilated area designated for corrosive materials, away from incompatible substances like strong bases.[2]

Experimental Protocols: A Representative Application

To illustrate the practical use of this compound, here is a representative protocol for the synthesis of an amide, a common reaction in medicinal chemistry.

Objective: Synthesize N-benzyl-5-methylthiophene-2-carboxamide.

dot

Caption: Experimental Workflow for Amide Synthesis

Methodology:

-

Setup: A dry, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere of nitrogen.

-

Reagents: Benzylamine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) are dissolved in a dry aprotic solvent (e.g., dichloromethane).

-

Addition: The solution is cooled to 0°C in an ice bath. This compound (1.05 eq) is added dropwise via syringe.

-

Scientist's Insight: Dropwise addition at low temperature is critical to control the exothermic reaction and prevent the formation of side products. The base is essential to neutralize the HCl byproduct, which would otherwise form a non-reactive ammonium salt with the starting amine.

-

-

Reaction: The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

-

Workup: The reaction is quenched by the careful addition of water. The organic layer is separated, washed with dilute acid (to remove excess base), saturated sodium bicarbonate (to remove unreacted starting material), and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization.

-

Characterization: The final product's identity and purity are confirmed using NMR and Mass Spectrometry.

Conclusion

This compound is a potent and versatile synthetic intermediate. Its physical properties necessitate careful handling, particularly its high reactivity with water and corrosive nature. By adhering to the rigorous safety and handling protocols outlined in this guide, researchers can safely leverage its reactivity to construct complex molecular architectures for applications ranging from drug discovery to materials science.

References

- 5-methyl-thiophene-2-carbonyl chloride Product Information. (n.d.). Chemsrc.com.

- Safety Data Sheet: this compound. (2023, September 5). Fisher Scientific.

- Safety Data Sheet. (2021, June 10). Source Not Specified.

- Safety Data Sheet. (2024, June 10). Merck Millipore.

- Safety Data Sheet. (2025, November 6). Sigma-Aldrich.

- This compound Product Description. (n.d.). MySkinRecipes.

- 4-Methylthiophene-2-carbonyl chloride 97%. (n.d.). Sigma-Aldrich.

- 5-Chlorothiophene-2-carbonyl chloride: A Technical Guide. (n.d.). Benchchem.

- This compound, 97%. (n.d.). Thermo Scientific/Fisher Scientific.

- This compound, 97%. (n.d.). Labchem.

Sources

- 1. This compound [myskinrecipes.com]

- 2. fishersci.no [fishersci.no]

- 3. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 5-METHYL-THIOPHENE-2-CARBONYL CHLORIDE Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 5. This compound, 97% [labchem.co.za]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-甲基噻吩-2-羰基氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to 5-Methylthiophene-2-carbonyl chloride: Properties, Synthesis, and Applications

This guide provides an in-depth technical overview of 5-Methylthiophene-2-carbonyl chloride, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development and materials science. We will delve into its fundamental properties, synthesis protocols, core reactivity, and critical applications, grounding our discussion in established scientific principles and field-proven insights.

Introduction: The Versatile Thiophene Building Block

This compound is a derivative of thiophene, a five-membered aromatic heterocycle containing a sulfur atom. The thiophene ring is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in numerous FDA-approved drugs and its ability to act as a bioisostere for benzene rings, often improving pharmacokinetic properties.[1] The molecule's utility stems from the combination of the electron-rich, aromatic thiophene core and the highly reactive acyl chloride functional group, making it an essential intermediate for creating complex organic molecules.[2]

Part 1: Core Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is crucial for its effective use in synthesis. The presence of the electron-donating methyl group at the 5-position influences the electronic characteristics of the thiophene ring, while the acyl chloride at the 2-position serves as the primary site of reaction.

Quantitative Data Summary

The key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅ClOS | [2][3][4][5][6] |

| Molecular Weight | 160.62 g/mol | [2][3][4][5][6][7] |

| CAS Number | 31555-59-6 | [2][4][5][6][8] |

| Appearance | Data not consistently available; typically a liquid or low-melting solid. | |

| Density | 1.32 g/cm³ | [7] |

| Boiling Point | 230.8°C at 760 mmHg | [7] |

| Flash Point | 93.4°C | [7] |

| Synonyms | 5-methyl-2-thiophenecarbonyl chloride, 5-methyl-2-thenoyl chloride | [6] |

Part 2: Synthesis Protocol and Mechanistic Rationale

The most common and direct method for preparing this compound is through the chlorination of its corresponding carboxylic acid precursor, 5-methyl-2-thiophenecarboxylic acid.

Workflow for Synthesis

Caption: General reaction pathways for this compound.

Application in Medicinal Chemistry

Thiophene-containing compounds are prevalent in pharmaceuticals, acting as anti-inflammatories, antimicrobials, anticancer agents, and antipsychotics. [1]this compound serves as a critical starting material for synthesizing derivatives that can be screened for biological activity. For instance, it is a known key intermediate in the synthesis of Rivaroxaban, a widely used oral anticoagulant. [9][10]The ability to easily form amide bonds allows medicinal chemists to rapidly generate libraries of compounds by coupling the thiophene core to various amine-containing fragments, facilitating structure-activity relationship (SAR) studies. [11]

Part 4: Safety, Handling, and Storage

Due to its high reactivity, this compound presents significant handling hazards. Adherence to strict safety protocols is non-negotiable.

Hazard Summary

| Hazard Class | Description | GHS Statement(s) | Reference(s) |

| Corrosivity | Causes severe skin burns and eye damage. | H314 | [6][12] |

| Water Reactivity | Reacts violently with water, liberating toxic hydrogen chloride gas. | EUH014, EUH029 | [6][12] |

| Acute Toxicity | Harmful if swallowed or inhaled. | - | [12] |

Protocol for Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and chemical splash goggles with a face shield. [12][13][14]* Dispensing: Use glass or PTFE-lined syringes for transfers. Avoid contact with incompatible materials such as strong oxidizing agents, strong bases, and water. [12]* Spill Management: In case of a spill, neutralize with a dry, inert material like sand or sodium bicarbonate. Do not use water.

-

Storage: The compound is moisture-sensitive. [12]Store in a tightly sealed container under an inert gas (e.g., argon or nitrogen). [2]The recommended storage temperature is 2-8°C in a designated, well-ventilated corrosives cabinet. [2]

Conclusion

This compound is a high-value, versatile reagent whose utility is rooted in the unique combination of a privileged thiophene scaffold and a highly reactive acyl chloride handle. Its importance in the synthesis of pharmaceuticals and functional materials is well-established. However, its reactivity demands rigorous, expertise-guided handling and storage protocols to ensure safety and experimental success. This guide provides the foundational knowledge for researchers to confidently and safely incorporate this powerful building block into their synthetic programs.

References

-

This compound. MySkinRecipes. 2

-

5-METHYL-THIOPHENE-2-CARBONYL CHLORIDE CAS#: 31555-59-6. ChemicalBook. 3

-

5-methyl-thiophene-2-carbonyl chloride. Chemsrc.com. 7

-

31555-59-6 | this compound. Next Peptide. 4

-

This compound, 97%. Labchem. 5

-

This compound, 97%, Thermo Scientific. Fisher Scientific. 6

-

5-METHYL-THIOPHENE-2-CARBONYL CHLORIDE | 31555-59-6. ChemicalBook. 8

-

5-METHYL-THIOPHENE-2-CARBONYL CHLORIDE synthesis. ChemicalBook. 15

-

SAFETY DATA SHEET - this compound. Fisher Scientific. 12

-

SAFETY DATA SHEET - 5-Chlorothiophene-2-carbonyl Chloride. TCI Chemicals. 13

-

Safety Data Sheet - 5-Chlorothiophene-2-carbonyl chloride. AK Scientific, Inc. 14

-

Method for synthesis of 5-chlorothiophene-2-carbonyl chloride. Google Patents. 9

-

Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride. Google Patents. 10

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). 1

-

Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. 11

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. 5-METHYL-THIOPHENE-2-CARBONYL CHLORIDE CAS#: 31555-59-6 [m.chemicalbook.com]

- 4. 31555-59-6 | this compound | Next Peptide [nextpeptide.com]

- 5. This compound, 97% [labchem.co.za]

- 6. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. 5-METHYL-THIOPHENE-2-CARBONYL CHLORIDE Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 8. 5-METHYL-THIOPHENE-2-CARBONYL CHLORIDE | 31555-59-6 [chemicalbook.com]

- 9. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]

- 10. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. fishersci.no [fishersci.no]

- 13. tcichemicals.com [tcichemicals.com]

- 14. aksci.com [aksci.com]

- 15. 5-METHYL-THIOPHENE-2-CARBONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

Stability and Storage of 5-Methylthiophene-2-carbonyl chloride: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylthiophene-2-carbonyl chloride (CAS No. 31555-59-6) is a pivotal intermediate in organic synthesis, particularly valued in the pharmaceutical and agrochemical sectors for the creation of complex, biologically active molecules[1]. As an acyl chloride, its high reactivity is fundamental to its utility; however, this same reactivity presents significant challenges regarding its stability and storage. This guide provides an in-depth analysis of the chemical stability of this compound, outlines field-proven storage and handling protocols to preserve its integrity, and offers methodologies for stability assessment. The causality behind each recommendation is explained to ensure a foundational understanding for researchers and professionals.

The Chemical Profile of Reactivity and Instability

This compound is a derivative of thiophene, an organosulfur heterocyclic compound. Its structure features a highly electrophilic carbonyl carbon, made reactive by the electron-withdrawing effects of both the adjacent chlorine atom and the thiophene ring. This inherent reactivity is the cornerstone of its synthetic value but also the primary driver of its instability.

Moisture Sensitivity: The Primary Degradation Pathway

The most significant factor affecting the stability of this compound is its acute sensitivity to moisture.[2][3] Like other acyl chlorides, it readily undergoes vigorous hydrolysis upon contact with water, even atmospheric moisture.

Mechanism of Hydrolysis: The reaction proceeds via a nucleophilic addition-elimination mechanism.[4][5][6] A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a chloride ion, which subsequently abstracts a proton from the intermediate to form hydrogen chloride (HCl). The final organic product is the significantly less reactive 5-Methylthiophene-2-carboxylic acid. This reaction is essentially irreversible and leads to the complete degradation of the starting material. The liberation of corrosive HCl gas is a critical safety concern during this process.[2][7]

Caption: Fig. 1: Hydrolysis of this compound

Thermal Decomposition

Exposure to high temperatures can induce thermal decomposition, leading to the release of hazardous and irritating gases.[2][3] Key decomposition products include:

-

Carbon oxides (CO, CO₂)

-

Sulfur oxides (SOx)

-

Hydrogen chloride gas (HCl)

Incompatibility with Other Reagents

To prevent hazardous reactions and maintain chemical purity, this compound must be stored separately from incompatible materials. It reacts exothermically, and often violently, with:

-

Water/Moisture: As detailed above, leads to hydrolysis and release of toxic gas.[2][7]

-

Strong Bases (e.g., hydroxides, amines): Rapid nucleophilic attack leading to salt or amide formation.

-

Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

-

Alcohols: Reacts to form esters.

-

Strong Acids and Reducing Agents: Can catalyze decomposition or undergo hazardous reactions.[2]

Core Directive: Protocol for Optimal Storage

Proper storage is the most critical factor in preserving the shelf-life and reactivity of this compound. The primary objective is the strict exclusion of atmospheric moisture.

Quantitative Storage Parameters

The following conditions are mandatory for maintaining the long-term stability of the compound.

| Parameter | Recommendation | Rationale & Expert Insight |

| Temperature | 2-8°C[1][8][9] | Refrigeration slows the rate of potential decomposition pathways. Storing in a cool, dry place is essential.[2] |

| Atmosphere | Under inert gas (Nitrogen or Argon)[1] | An inert atmosphere displaces moisture and oxygen, directly preventing hydrolysis and potential oxidation. This is the single most important factor for long-term stability. |

| Container | Tightly closed, original, corrosion-resistant container.[2][8][10] | Prevents ingress of atmospheric moisture. The material is corrosive, necessitating a container made of non-reactive material (e.g., glass with a secure, lined cap). |

| Location | Cool, dry, well-ventilated "Corrosives Area".[2] | Ensures a controlled environment, prevents accidental contact with incompatible materials, and mitigates exposure risk in case of a leak. Must be stored away from heat and sources of ignition.[10][11] |

| Security | Store in a locked-up area.[8][10] | Restricts access to authorized personnel only, enhancing safety and preventing mishandling. |

Experimental Workflow: Safe Handling and Use

Adherence to a strict handling protocol is non-negotiable to ensure user safety and prevent sample degradation. All operations should be conducted within a certified chemical fume hood.

Caption: Fig. 2: Workflow for Safe Handling

Step-by-Step Protocol for Aliquoting:

-

Preparation : Before removing the container from refrigeration (2-8°C), prepare the workspace. Ensure the chemical fume hood is operational and all necessary equipment (spatulas, weigh boats, reaction vessel) is dry and readily available. Purge the reaction vessel with an inert gas.

-

Equilibration : Allow the sealed container of this compound to warm to ambient temperature before opening. This crucial step prevents atmospheric moisture from condensing on the cold chemical, which would cause immediate surface-level hydrolysis.

-

Inert Atmosphere Transfer : Open the container under a positive pressure of inert gas (e.g., nitrogen or argon). Use a dry syringe or cannula for liquid transfer or a dry spatula for solids.

-

Dispensing : Quickly dispense the required amount into the prepared, inerted reaction vessel.

-

Resealing : Immediately and securely reseal the main container, purging the headspace with inert gas before tightening the cap and wrapping with parafilm for extra security.

-

Storage Return : Return the main container to the recommended 2-8°C storage location.

Self-Validating Protocol: Stability Assessment

Periodically assessing the purity of stored this compound is good laboratory practice, especially for long-term storage or if there is a suspicion of moisture exposure.

¹H NMR Spectroscopy Protocol for Purity Check:

This protocol provides a direct method to quantify the primary degradation product, 5-Methylthiophene-2-carboxylic acid.

-

Sample Preparation : Under an inert atmosphere, carefully withdraw a small aliquot (~5-10 mg) of the this compound and dissolve it in an anhydrous deuterated solvent (e.g., CDCl₃).

-

Acquisition : Acquire a standard proton (¹H) NMR spectrum.

-

Data Analysis :

-

This compound : Identify the characteristic peaks for the compound. The methyl protons and the thiophene ring protons will have distinct chemical shifts.

-

5-Methylthiophene-2-carboxylic acid : Look for the appearance of a broad singlet far downfield (typically >10 ppm), which is characteristic of a carboxylic acid proton. The presence of this peak is a definitive indicator of hydrolysis.

-

-

Quantification (Optional) : By integrating the carboxylic acid proton peak against a known proton peak of the parent acyl chloride, one can estimate the percentage of hydrolysis.

-

Validation : A pure, stable sample will show no significant carboxylic acid peak in the ¹H NMR spectrum. The presence and growth of this peak over time confirm degradation.

Conclusion

The utility of this compound in advanced chemical synthesis is directly proportional to its purity and reactivity. Its inherent instability, primarily driven by hydrolysis, necessitates a rigorous and disciplined approach to storage and handling. By implementing the protocols outlined in this guide—specifically, storage at 2-8°C under a dry, inert atmosphere and meticulous handling to exclude moisture—researchers can ensure the long-term integrity of this valuable reagent, leading to more reliable and reproducible scientific outcomes.

References

-

Save My Exams. (2023). Acyl Chlorides Revision Notes. [Link]

-

Doc Brown's Chemistry. Hydrolysis of acid/acyl chlorides with water. [Link]

-

Save My Exams. (2023). Acylation Mechanism Revision Notes. [Link]

-

Allery Chemistry. (2022). Acyl Chlorides - formation and hydrolysis mechanism. [Link]

-

Chemguide. Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. fishersci.no [fishersci.no]

- 3. fishersci.com [fishersci.com]

- 4. savemyexams.com [savemyexams.com]

- 5. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 6. savemyexams.com [savemyexams.com]

- 7. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-チオフェンカルボニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Safe Handling of 5-Methylthiophene-2-carbonyl chloride

This document provides a comprehensive technical guide for the safe handling, storage, and emergency management of 5-Methylthiophene-2-carbonyl chloride (CAS No. 31555-59-6). It is intended for researchers, chemists, and drug development professionals who utilize this reactive intermediate in organic synthesis. The protocols and explanations herein are designed to foster a deep understanding of the inherent risks and to establish a self-validating system of safety for all laboratory operations.

Introduction: Understanding the Core Reactivity

This compound is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] Its utility stems from its nature as an acyl chloride, a class of compounds known for high reactivity. The core of its chemical behavior, and thus the foundation of its safety protocols, lies in the highly electrophilic carbonyl carbon. This reactivity makes it an excellent acylating agent but also susceptible to vigorous reactions with nucleophiles, most notably water.[2][3]

The primary and most critical reaction to control is its violent hydrolysis. This compound reacts exothermically with water, including atmospheric moisture, to produce 5-methylthiophene-2-carboxylic acid and steamy, corrosive fumes of hydrogen chloride (HCl) gas.[4][5][6][7] This single reaction dictates the stringent requirements for moisture-free handling and storage and informs the response to spills and fires. Understanding this chemical causality is the first step toward ensuring laboratory safety.

Section 1: Hazard Identification and Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS). The primary dangers are its corrosivity and its violent reaction with water.[7][8] All personnel must be thoroughly familiar with these hazards before handling the material.

| Hazard Class | GHS Category | Hazard Statement | Causality |

| Skin Corrosion / Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[8] | The compound rapidly hydrolyzes on contact with moisture on the skin or in tissues, releasing HCl and causing immediate chemical burns. |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[8] | The cornea and other delicate eye tissues are extremely susceptible to severe, irreversible damage from the corrosive effects of both the parent compound and its hydrolysis products. |

| Acute Toxicity (Inhalation) | - | EUH014: Reacts violently with water.[8] | Inhalation of vapors or aerosols can cause severe irritation and burns to the respiratory tract due to hydrolysis in the mucous membranes. |

| Acute Toxicity (Inhalation) | - | EUH029: Contact with water liberates toxic gas.[8] | The liberated hydrogen chloride gas is toxic and highly irritating to the respiratory system. |

Section 2: The Hierarchy of Controls: A Multi-Layered Safety Approach

To mitigate the risks associated with this compound, a multi-layered approach based on the industrial hygiene hierarchy of controls must be implemented. This ensures that reliance is not placed solely on personal protective equipment.

Caption: The Hierarchy of Controls prioritizes isolating the hazard over relying on user behavior.

Engineering Controls (First Line of Defense)

These controls are designed to physically isolate the operator from the chemical hazard.

-

Chemical Fume Hood: All handling of this compound MUST be performed in a certified, functioning chemical fume hood to contain corrosive vapors and protect against accidental splashes.[9][10]

-

Inert Atmosphere: For reactions sensitive to moisture or for long-term storage, handling within a glovebox or using Schlenk line techniques under an inert atmosphere (e.g., nitrogen or argon) is best practice.

-

Safety Infrastructure: Ensure that a safety shower and an eyewash station are readily accessible, tested regularly, and located in immediate proximity to the handling area.[9][11]

Administrative Controls (Safe Work Practices)

These are procedures and policies that reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this chemical.

-

Training: All users must receive documented training on the specific hazards, handling protocols, and emergency procedures for this compound.

-

Restricted Access: Designate specific areas within the lab for working with highly corrosive materials and restrict access to authorized personnel only.

-

Never Work Alone: Prohibit working with this chemical while alone in the laboratory.

Personal Protective Equipment (PPE - Last Line of Defense)

PPE is mandatory and must be selected based on the specific task. It does not eliminate the hazard, but provides a final barrier.

-

Eye and Face Protection: Wear tightly fitting chemical safety goggles along with a full-face shield.[8][11][12] Standard safety glasses are insufficient.

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves. Given that no specific breakthrough time data is readily available, double-gloving with nitrile or neoprene gloves is a prudent measure. Always inspect gloves for integrity before use and dispose of them immediately after handling.

-

Body Protection: A flame-resistant lab coat is mandatory. For tasks with a higher risk of splashing, such as transfers of larger quantities, a chemically resistant apron or a full impervious suit is required.[11][12]

-

-

Respiratory Protection: If engineering controls fail or for certain emergency situations, a NIOSH-approved respirator with an appropriate acid gas cartridge is necessary.[12][13]

Section 3: Standard Operating Protocol for Laboratory Handling

This protocol outlines a self-validating workflow for safely using this compound in a typical reaction setup.

Step 1: Pre-Operation Safety Check

-

Verify the chemical fume hood is operational (check airflow monitor).

-

Ensure the safety shower and eyewash station are unobstructed.

-

Assemble all necessary glassware. Ensure it is dry, either by oven-drying or flame-drying under vacuum.

-

Don all required PPE (face shield, goggles, lab coat, double gloves).

-

Have appropriate quenching agents and spill kits readily available.

Step 2: Dispensing and Transfer

-

Allow the reagent bottle to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside.

-

Briefly purge the headspace of the bottle with an inert gas (e.g., nitrogen or argon) before opening.

-

Perform all transfers via a dry syringe or cannula under an inert atmosphere. Avoid pouring in open air.

-

If weighing is required, do so in a tared, sealed container.

-

Tightly cap the reagent bottle immediately after use, preferably sealing with paraffin film for storage.

Step 3: Reaction and Quenching

-

Add the acyl chloride to the reaction mixture slowly and in a controlled manner, as the subsequent reaction may be exothermic.

-

Once the primary reaction is complete, any excess acyl chloride must be safely quenched. This can be done by slowly adding the reaction mixture to a separate flask containing a suitable nucleophile like a dilute solution of sodium bicarbonate or a primary amine, often in an ice bath to control the exotherm. Never quench with water directly in a concentrated state.

Step 4: Decontamination and Cleanup

-

Rinse any contaminated glassware with an appropriate organic solvent (e.g., acetone) in the fume hood before washing.

-

Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.

-

Wash hands and arms thoroughly with soap and water after the procedure is complete.

Section 4: Storage and Incompatibility

Proper storage is critical to maintaining chemical integrity and preventing hazardous incidents.[11]

| Parameter | Storage Requirement | Rationale |

| Temperature | Cool, dry place.[8] Some suppliers recommend refrigerated storage (2-8°C).[1] | Reduces vapor pressure and slows potential decomposition. |

| Atmosphere | Keep container tightly closed.[8][14] Store under an inert gas (Nitrogen/Argon).[1][14] | Prevents reaction with atmospheric moisture and oxygen. |

| Location | Store in a dedicated, well-ventilated corrosives cabinet.[8] | Segregates from incompatible materials and contains potential leaks. |

| Security | Store in a locked-up area accessible only to authorized personnel.[12][14] | Prevents handling by untrained individuals. |

Incompatible Materials:

-

Water/Moisture: Reacts violently to produce toxic HCl gas.[7][8]

-

Strong Bases (e.g., NaOH, KOH): Can cause a violent, exothermic neutralization reaction.[8]

-

Alcohols: Reacts exothermically to form esters and HCl gas.

-

Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[8]

-

Strong Reducing Agents: Incompatible.[8]

Section 5: Emergency Procedures: A Validated Response Workflow

In the event of an accident, a clear, pre-planned response is essential.

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemistrystudent.com [chemistrystudent.com]

- 3. aklectures.com [aklectures.com]

- 4. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. fishersci.no [fishersci.no]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. echemi.com [echemi.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. tcichemicals.com [tcichemicals.com]

Introduction: The Strategic Importance of 5-Methylthiophene-2-carbonyl Chloride

An In-Depth Technical Guide to the Commercial Sourcing of High-Purity 5-Methylthiophene-2-carbonyl Chloride for Advanced Research and Drug Development

This compound (CAS No. 31555-59-6) is a pivotal heterocyclic building block in modern organic synthesis.[1][2][3][4] Its unique molecular architecture, featuring an electron-rich thiophene ring, a reactive acyl chloride functional group, and a methyl substituent, makes it a versatile intermediate.[5] This compound is instrumental in the development of novel molecular entities within the pharmaceutical and agrochemical sectors.[5][6] It readily participates in reactions with nucleophiles like amines and alcohols to form amides and esters, respectively, enabling the construction of complex, biologically active molecules.[5][7] Given its role as a critical starting material, securing a reliable supply of high-purity this compound is a paramount concern for researchers and process chemists, directly impacting reaction efficiency, yield, and the impurity profile of the final active pharmaceutical ingredient (API) or target molecule.

This guide serves as a comprehensive resource for scientists and drug development professionals on navigating the commercial supplier landscape, establishing robust quality control measures, and ensuring the safe and effective use of this essential reagent.

Part 1: Sourcing High-Purity Material - A Guide to Supplier Qualification

The quality of starting materials is a foundational pillar of successful research and development. Inconsistent purity or the presence of uncharacterized impurities can compromise experimental results, leading to costly delays and misinterpreted data. Therefore, a systematic approach to supplier evaluation is crucial.

Key Commercial Suppliers

The market for this compound includes several well-established chemical suppliers who offer various grades and quantities. The following table summarizes prominent vendors, though it is not exhaustive. Researchers should always request lot-specific Certificates of Analysis (CoA) for detailed impurity profiles.

| Supplier | Reported Purity | Available Quantities | Notes |

| Thermo Scientific Chemicals | 97%, 98% | 250 mg, 1 g | Provides detailed specifications including appearance, form, and refractive index.[8][9] |

| Sigma-Aldrich (Merck) | 95%, 97% | 5 g | Offers products suitable for research and development with available safety and technical documents. |

| TCI Chemicals | >98.0% (GC) | 5 g, 25 g | A well-regarded supplier for laboratory reagents. |

| AK Scientific, Inc. | Not specified | Not specified | Provides safety data sheets and emphasizes safe handling procedures.[10] |

| Atlantic Research Chemicals (via Sigma-Aldrich) | 95% | Not specified | Listed as a product available through the Sigma-Aldrich platform. |

| Next Peptide | >98% | Not specified | Lists the compound with a specified purity level of NLT 98%.[1] |

Core Criteria for Supplier Evaluation

Choosing a supplier involves more than comparing prices. For a critical reagent like this compound, the following criteria are essential:

-

Purity and Analytical Transparency : The supplier must provide a comprehensive, lot-specific Certificate of Analysis (CoA) detailing the purity level and the methods used for its determination (e.g., GC, Titration).[9] The CoA should also list known impurities and their concentrations.

-

Lot-to-Lot Consistency : For long-term projects and process development, consistency between batches is critical. A reliable supplier will have robust manufacturing process controls to ensure minimal variation.

-

Documentation and Regulatory Support : The supplier should provide a detailed Safety Data Sheet (SDS) that complies with current regulations.[11][12][13] For later-stage development, access to further documentation may be necessary.

-

Technical Support and Expertise : A knowledgeable technical support team can provide valuable information on product handling, stability, and analytical methods.

-

Packaging and Logistics : this compound is moisture-sensitive and corrosive.[13][14] Proper packaging under an inert atmosphere and reliable, temperature-controlled shipping are non-negotiable.

Workflow for Qualifying a New Supplier

A structured approach to qualifying a new vendor mitigates risks to your research. The following workflow outlines a self-validating system for assessing a potential supplier.

Caption: A systematic workflow for vetting and validating new commercial suppliers.

Part 2: Quality Assessment and Analytical Verification

Independent verification of purity is a cornerstone of scientific integrity. While a supplier's CoA is a starting point, in-house analysis ensures the material meets the stringent requirements of your application.

Critical Quality Attributes (CQAs)

For high-purity this compound, the key CQAs are:

-

Assay : Typically >98%.

-

Identity : Conformation of the chemical structure.

-

Impurities : Primarily the corresponding carboxylic acid (5-methyl-2-thiophenecarboxylic acid) due to hydrolysis, and residual solvents or reagents from synthesis (e.g., thionyl chloride).[15][16]

Experimental Protocol: Purity Determination by Titration

This method quantifies the acyl chloride content by reacting it with a known excess of a nucleophile and back-titrating the unreacted nucleophile.

Principle: The acyl chloride reacts with an excess of a standardized solution of an amine (e.g., piperidine in methanol). The unreacted amine is then titrated with a standardized acid (e.g., HCl).

Methodology:

-

Preparation: Under an inert atmosphere (glovebox or nitrogen-filled flask), accurately weigh ~200-300 mg of this compound into a dry 100 mL flask.

-

Reaction: Add 20.00 mL of a standardized 0.2 M solution of piperidine in methanol. Seal the flask and stir for 15 minutes at room temperature.

-

Titration: Add a suitable indicator (e.g., bromophenol blue) and titrate the excess piperidine with a standardized 0.1 M solution of aqueous HCl until the endpoint is reached (color change from blue to yellow).

-

Blank: Perform a blank titration using 20.00 mL of the piperidine solution without the acyl chloride sample.

-

Calculation:

-

Moles of acyl chloride = (Volume of HCl for blank - Volume of HCl for sample) × Molarity of HCl

-

Purity (%) = (Moles of acyl chloride × Molecular Weight) / (Sample Weight) × 100

-

Note: The stoichiometry between the acyl chloride and piperidine is 1:2 (one mole of acyl chloride reacts with two moles of piperidine initially, with one equivalent being liberated as the hydrochloride salt).

-

Experimental Protocol: Purity and Impurity Profiling by GC-MS

Principle: Gas Chromatography-Mass Spectrometry (GC-MS) separates volatile compounds and provides mass data for identification. It is highly effective for detecting the parent compound and potential impurities like the hydrolyzed carboxylic acid or synthesis precursors.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a dry, inert solvent such as anhydrous dichloromethane or toluene.

-

GC Conditions (Example):

-

Column: DB-5ms (or equivalent), 30 m × 0.25 mm ID, 0.25 µm film thickness.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

-

Carrier Gas: Helium, constant flow of 1.0 mL/min.

-

-

MS Conditions (Example):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: 40-400 m/z.

-

-

Analysis: Integrate the peak areas. The purity can be estimated by the area percent of the main peak. Identify impurities by comparing their mass spectra to library data and known potential byproducts. The primary expected impurity, 5-methyl-2-thiophenecarboxylic acid, will have a different retention time and a distinct mass spectrum.

Part 3: Safe Handling, Storage, and Disposal

This compound is a corrosive and moisture-sensitive compound that requires strict safety protocols.[13] It causes severe skin burns and eye damage and reacts violently with water, liberating toxic hydrogen chloride gas.[8][13]

Hazard Identification and Personal Protective Equipment (PPE)

-

Primary Hazards: Corrosive (H314), reacts with water (EUH014, EUH029).[8][13]

-

Mandatory PPE:

-

Eye/Face Protection: Chemical safety goggles and a full-face shield.

-

Skin Protection: Chemically resistant gloves (e.g., butyl rubber or Viton), a flame-retardant lab coat, and full-length clothing.

-

Respiratory Protection: Work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[10][14]

-

Workflow for Safe Handling and Use

Caption: A procedural workflow for the safe handling of this compound.

Storage and Incompatibility Protocols

-

Storage Conditions: Store in a cool, dry, well-ventilated area, away from heat and ignition sources.[10][12] The recommended storage temperature is typically 2-8°C under an inert gas like argon or nitrogen.[5][17]

-

Container Integrity: Keep the container tightly closed to prevent moisture ingress.[13][14]

-

Incompatible Materials: Isolate from water, strong bases, strong oxidizing agents, alcohols, and amines.[13][18] Store away from any area where accidental contact with these materials could occur.

Disposal Guidelines

All waste containing this compound must be treated as hazardous.

-

Quenching: Unused or residual material should be slowly and cautiously added to a stirred, cold solution of sodium bicarbonate or a similar weak base to neutralize it. This process should be done in a fume hood.

-

Disposal: The neutralized aqueous waste should be collected in a designated hazardous waste container. All disposals must comply with local, state, and federal regulations.[19]

Part 4: Key Applications in Synthetic Chemistry

The utility of this compound lies in its ability to act as an efficient acylating agent, introducing the 5-methylthiophenyl-2-carbonyl moiety into various molecular scaffolds.[6]

Role as a Versatile Building Block

This reagent is a cornerstone for synthesizing a wide range of thiophene-containing compounds. These structures are of high interest in medicinal chemistry due to the thiophene ring's ability to act as a bioisostere for a phenyl ring, often improving metabolic stability or modifying biological activity.[5]

Example Synthetic Protocol: Amide Bond Formation

Reaction: Formation of N-benzyl-5-methylthiophene-2-carboxamide.

Methodology:

-

Setup: To a dry, round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane). Add a non-nucleophilic base such as triethylamine (1.2 eq.).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition: Slowly add a solution of this compound (1.05 eq.) in anhydrous dichloromethane to the stirred amine solution over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Workup: Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by recrystallization or column chromatography.

Conclusion

This compound is an indispensable reagent for innovation in drug discovery and materials science. The success of research programs utilizing this building block is intrinsically linked to the quality and reliability of the commercial supply. By implementing a rigorous supplier qualification workflow, performing independent analytical verification, and adhering to strict safety protocols, researchers can ensure the integrity of their experiments and accelerate the path to discovery.

References

-

MySkinRecipes. This compound. [Link]

-

Praxair. (2021-06-10). SAFETY DATA SHEET. [Link]

-

Next Peptide. 31555-59-6 | this compound. [Link]

-

Fisher Scientific. (2023-09-05). SAFETY DATA SHEET. [Link]

- Google Patents. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.

-

Save My Exams. (2025-06-23). A Level Chemistry Revision Notes - Acyl Chlorides. [Link]

-

University of St Andrews. Compatibility Table for Chemical Storage at room temperature. [Link]

- Google Patents. US6727384B1 - Method for purifying acid chlorides.

-

University of Nebraska-Lincoln. Chemical Compatibility Chart. [Link]

-

PubChem. 5-Chlorothiophene-2-carbonyl Chloride | C5H2Cl2OS | CID 589223. [Link]

-